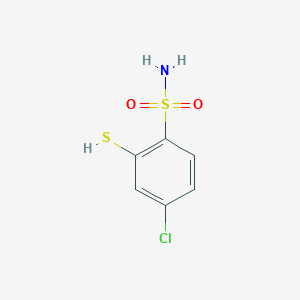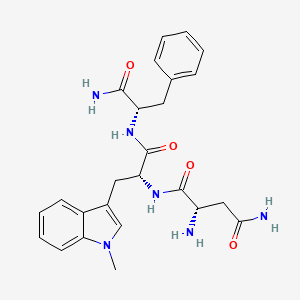![molecular formula C17H16N4O5 B12522563 Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- CAS No. 652139-51-0](/img/structure/B12522563.png)
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is an azo compound commonly used in dyes, pigments, and colorants. This compound is known for its vibrant color properties and stability, making it a popular choice in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- typically involves the diazotization of 3-methoxy-5-nitroaniline followed by coupling with N-phenyl-3-oxobutanamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Typically results in the formation of corresponding amines.
Scientific Research Applications
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic properties and as a marker in diagnostic assays.
Industry: Widely used in the production of paints, inks, and coatings due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-: Another azo compound with similar applications in dyes and pigments.
Indole derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl- is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct color properties and stability. This makes it particularly valuable in applications requiring consistent and vibrant coloration .
Properties
CAS No. |
652139-51-0 |
|---|---|
Molecular Formula |
C17H16N4O5 |
Molecular Weight |
356.33 g/mol |
IUPAC Name |
2-[(3-methoxy-5-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C17H16N4O5/c1-11(22)16(17(23)18-12-6-4-3-5-7-12)20-19-13-8-14(21(24)25)10-15(9-13)26-2/h3-10,16H,1-2H3,(H,18,23) |
InChI Key |
XQKNDLFASYZLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC(=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)


![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)

![1-(4-Methylbenzene-1-sulfonyl)-8-phenyl-1-azaspiro[4.5]decane](/img/structure/B12522523.png)
![3,3-Dimethyl-1-[2-(trimethylsilyl)-1,3-dithian-2-yl]butan-2-one](/img/structure/B12522526.png)
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)


![({4-[2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl}methylidene)propanedinitrile](/img/structure/B12522557.png)
